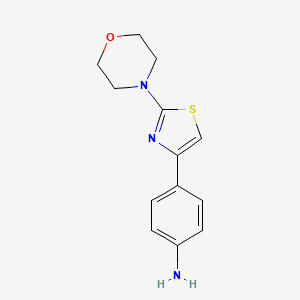

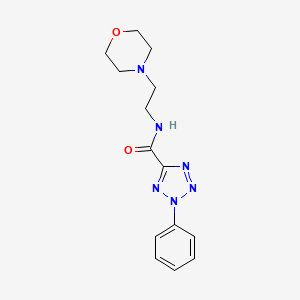

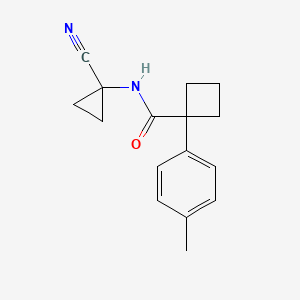

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide” is a chemical compound with the molecular formula C9H14N4O2S and a molecular weight of 242.3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholinyl group and a thiazolyl group attached to an acetic acid hydrazide group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 180.42°C and a predicted boiling point of 431.10°C. The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is 1.61 .Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase Inhibitors

4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds structurally related to 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds show promise in xenograft models of tumor growth due to their ability to inhibit PI3K activity, which is a crucial signaling pathway involved in cancer progression. The structure-activity relationship (SAR) data and in vivo profiling demonstrate their potential utility in cancer therapy (Alexander et al., 2008).

Antimicrobial and Antituberculosis Activity

A study on 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine highlighted its synthesis, characterization, and biological activity evaluation. This compound exhibited remarkable anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 3.12 μg/ml and superior antimicrobial activity. Its structure was confirmed through NMR, IR, Mass spectral studies, and single-crystal X-ray diffraction. The compound's antimicrobial properties make it a candidate for further research in drug development for infectious diseases (Mamatha S.V et al., 2019).

Inhibitors of Human Indolenamine Dioxygenase

Research on 4-Phenyl-4-thiazoline-2-thiol and its methoxy-substituted derivatives, which are structurally related to this compound, showed that these compounds act as inhibitors of human indolenamine dioxygenase, a key enzyme in tryptophan metabolism which has implications in cancer and immune response. The study provides insights into the molecular conformations, tautomerism, and potential medicinal applications of these compounds (Balti et al., 2016).

DNA-Dependent Protein Kinase Inhibitors

Another application includes derivatives of chromen-4-one, such as dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), which are potent inhibitors of DNA-dependent protein kinase (DNA-PK). These compounds are critical for DNA repair mechanisms and have been studied for their potential to enhance the efficacy of radiotherapy and certain chemotherapies by inhibiting DNA repair in cancer cells. The research suggests that aza-heterocyclic replacements for the chromen-4-one core, including 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones and 2-morpholin-4-yl-1H-quinolin-4-ones, maintain potent DNA-PK inhibitory activity and have potential as cancer therapeutics (Cano et al., 2010).

Propiedades

IUPAC Name |

4-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQAIHSQSXBLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)

![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)

![2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2892665.png)

![2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2892670.png)

![1-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2892671.png)